3,5-Di-tert-amyl-2-hydroxybenzaldehyde
Overview
Description
3,5-Di-tert-amyl-2-hydroxybenzaldehyde: is an organic compound with the molecular formula C16H24O2 It is a derivative of benzaldehyde, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by tert-amyl groups, and the hydrogen atom at position 2 is replaced by a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Di-tert-amyl-2-hydroxybenzaldehyde can be achieved through several methods. One common approach involves the alkylation of 2-hydroxybenzaldehyde with tert-amyl bromide in the presence of a strong base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 3,5-Di-tert-amyl-2-hydroxybenzaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can undergo substitution reactions with various electrophiles, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed:
Oxidation: 3,5-Di-tert-amyl-2-hydroxybenzoic acid.
Reduction: 3,5-Di-tert-amyl-2-hydroxybenzyl alcohol.
Substitution: Various ethers or esters depending on the electrophile used.
Scientific Research Applications
Chemistry: 3,5-Di-tert-amyl-2-hydroxybenzaldehyde is used as a building block in organic synthesis. It serves as a precursor for the synthesis of complex molecules and ligands for coordination chemistry.
Biology: In biological research, this compound is studied for its potential antioxidant properties due to the presence of the hydroxyl group, which can scavenge free radicals.
Medicine: The compound’s derivatives are explored for their potential therapeutic applications, including anti-inflammatory and antimicrobial activities.
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals, fragrances, and as an intermediate in the production of polymers and resins.
Mechanism of Action
The mechanism of action of 3,5-Di-tert-amyl-2-hydroxybenzaldehyde involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aldehyde group can undergo nucleophilic addition reactions with amino groups in proteins, potentially modifying their activity. The compound’s antioxidant properties are attributed to its ability to donate hydrogen atoms, neutralizing reactive oxygen species and preventing oxidative damage.
Comparison with Similar Compounds
3,5-Di-tert-butyl-2-hydroxybenzaldehyde: Similar structure but with tert-butyl groups instead of tert-amyl groups.
2-Hydroxy-3,5-di-tert-butylbenzaldehyde: Another derivative with tert-butyl groups and a hydroxyl group at position 2.
5-tert-Butyl-2-hydroxybenzaldehyde: Contains a single tert-butyl group and a hydroxyl group.
Uniqueness: 3,5-Di-tert-amyl-2-hydroxybenzaldehyde is unique due to the presence of tert-amyl groups, which provide steric hindrance and influence the compound’s reactivity and solubility. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.
Properties
IUPAC Name |
2-hydroxy-3,5-bis(2-methylbutan-2-yl)benzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O2/c1-7-16(3,4)13-9-12(11-18)15(19)14(10-13)17(5,6)8-2/h9-11,19H,7-8H2,1-6H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICNUFRUBZPAFFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C(=C1)C(C)(C)CC)O)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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